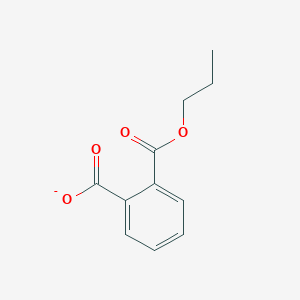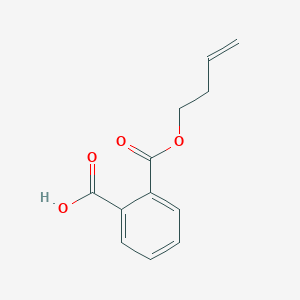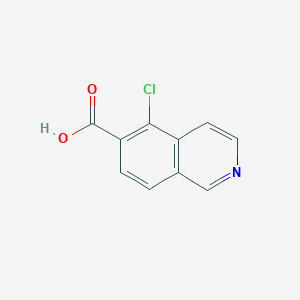
5-Chloroisoquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroisoquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2 It is a derivative of isoquinoline, featuring a chlorine atom at the 5th position and a carboxylic acid group at the 6th position of the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroisoquinoline-6-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method includes the following steps:
Chlorination: Isoquinoline is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.
Carboxylation: The chlorinated isoquinoline is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactions and the use of automated synthesizers to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
化学反应分析
Types of Reactions
5-Chloroisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Quinoline derivatives with additional functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Isoquinoline derivatives with various substituents replacing the chlorine atom.
科学研究应用
5-Chloroisoquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-Chloroisoquinoline-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 1-Chloro-6-methylisoquinoline-5-carboxylic acid
- 8-Chloroisoquinoline-5-carboxylic acid
Comparison
Compared to its similar compounds, 5-Chloroisoquinoline-6-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups on the isoquinoline ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C10H6ClNO2 |
|---|---|
分子量 |
207.61 g/mol |
IUPAC 名称 |
5-chloroisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7-3-4-12-5-6(7)1-2-8(9)10(13)14/h1-5H,(H,13,14) |
InChI 键 |
ONIJVKUEBANUNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C=NC=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10,11,16,27-Tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(32),7(12),8,10,14(36),15,17,24(35),25,27,30,33-dodecaen-15-ol](/img/structure/B12307454.png)
![9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12307461.png)
![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B12307464.png)
![rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans](/img/structure/B12307467.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12307472.png)
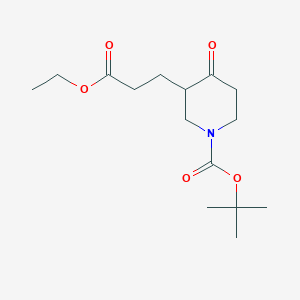
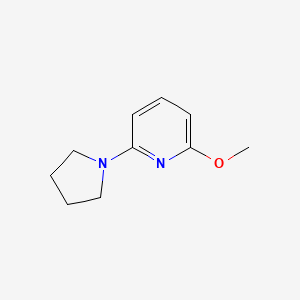

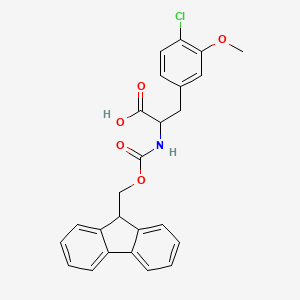
![4-(2,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12307490.png)
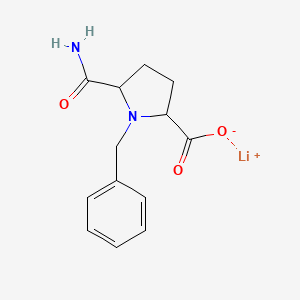
![Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B12307506.png)
